2,4-Diphenyl-1,3-oxazol-5(4h)-one 2,4-Diphenyl-1,3-oxazol-5(4h)-one
Brand Name: Vulcanchem
CAS No.: 28687-81-2
VCID: VC3701428
InChI: InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13H
SMILES: C1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol

2,4-Diphenyl-1,3-oxazol-5(4h)-one

CAS No.: 28687-81-2

Cat. No.: VC3701428

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diphenyl-1,3-oxazol-5(4h)-one - 28687-81-2

Specification

CAS No. 28687-81-2
Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
IUPAC Name 2,4-diphenyl-4H-1,3-oxazol-5-one
Standard InChI InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13H
Standard InChI Key IEJPPSMHUUQABK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3

Introduction

Physical and Chemical Properties

2,4-Diphenyl-1,3-oxazol-5(4H)-one exhibits specific physical and chemical characteristics that influence its behavior in chemical reactions and biological systems. The following table summarizes the key properties of this compound:

PropertyValue
Common NamesAzlactone, 2,4-diphenyl-4H-oxazol-5-one, 2,4-Diphenyloxazol-5(4H)-one, 2,4-Diphenyl-2-oxazolin-5-one
CAS Number28687-81-2
Molecular FormulaC₁₅H₁₁NO₂
Molar Mass237.25 g/mol
Density1.20±0.1 g/cm³ (Predicted)
Melting Point100 °C (Solvent: ligroine)
Boiling Point368.5±45.0 °C (Predicted)
Flash Point169.2 °C
Vapor Pressure1.26×10⁻⁵ mmHg at 25 °C
pKa1.78±0.40 (Predicted)
Refractive Index1.621
InChIInChI=1/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13H

The molecular structure features two phenyl rings attached to a five-membered oxazolone ring, with one phenyl at position 2 and another at position 4. The compound's relatively low melting point and moderate density influence its handling in laboratory settings, while its predicted boiling point suggests thermal stability within certain temperature ranges .

Synthesis Methods

Several synthetic approaches have been developed for preparing 2,4-diphenyl-1,3-oxazol-5(4H)-one, with the most common methods including cyclohydration condensation reactions and modifications using various catalysts and reagents.

Erlenmeyer-Plöchl Azlactone Synthesis

The classical method for synthesizing 2,4-diphenyl-1,3-oxazol-5(4H)-one involves the condensation of hippuric acid (N-benzoyl glycine) with benzaldehyde in the presence of acetic anhydride and sodium acetate . This reaction, commonly known as the Erlenmeyer-Plöchl azlactone synthesis, proceeds through the following steps:

  • Acylation of glycine to form hippuric acid

  • Cyclodehydration of hippuric acid to form an oxazolone intermediate

  • Condensation with benzaldehyde to yield 2,4-diphenyl-1,3-oxazol-5(4H)-one

The general reaction can be represented as:

Hippuric acid + Benzaldehyde + Acetic anhydride → 2,4-diphenyl-1,3-oxazol-5(4H)-one + Water + Acetic acid

This method typically produces stable compounds with good yields, particularly when using hippuric acid as the starting material .

Zinc Chloride Catalyzed Synthesis

An improved synthesis method utilizes anhydrous zinc chloride as a catalyst along with acetic anhydride. This approach offers higher yields (62-76%) and requires shorter reaction times . The reaction is typically conducted at 100°C, with the zinc chloride facilitating the condensation between hippuric acid and benzaldehyde by activating the acetic anhydride and promoting the cyclization process .

Alternative Catalysts and Methods

Several modifications to the traditional synthesis have been reported:

  • Using potassium carbonate as an alternative reagent instead of sodium acetate

  • Employing lead acetate in place of sodium acetate to enhance yields, particularly for condensations with aliphatic aldehydes

  • Utilizing polyphosphoric acid (PPA) or SO₃ in DMF as alternative reagents, with PPA generally providing better yields, although substrate solubility can be limiting

These variations allow for optimization of the synthesis process depending on the specific requirements and available reagents.

Chemical Reactions

The chemistry of 2,4-diphenyl-1,3-oxazol-5(4H)-one is diverse and involves several reaction pathways that exploit its heterocyclic structure and functional groups.

Nucleophilic Reactions

Oxazolones like 2,4-diphenyl-1,3-oxazol-5(4H)-one react with nucleophiles in various ways:

  • Attack at C-2 position, though less common

  • Fission of the carbonyl-oxygen link, which is more prevalent and leads to the formation of α-amino acids or their derivatives

  • Formation of resonance-stabilized anions that can react with electrophiles at either C-4 or, less typically, at C-2

Cycloaddition Reactions

The compound can function as a tautomeric 1,3-dipole in cycloaddition processes, allowing for the construction of more complex heterocyclic systems . This reactivity makes it valuable in the synthesis of various nitrogen-containing heterocycles.

Ring Opening Reactions

The oxazolone ring can undergo opening under various conditions:

  • Hydrolysis leads to the formation of α-acylamino acids

  • Alcoholysis produces α-acylamino acid esters

  • Aminolysis yields peptide derivatives

These transformations highlight the utility of 2,4-diphenyl-1,3-oxazol-5(4H)-one as a protected form of amino acids and as an intermediate in peptide synthesis.

Biological Activities

Oxazolones, including 2,4-diphenyl-1,3-oxazol-5(4H)-one and its derivatives, exhibit a wide spectrum of biological activities that make them attractive candidates for pharmaceutical development.

Antioxidant Properties

Recent research from 2024 has demonstrated the potential antioxidant properties of oxazolone derivatives . A study published in the Journal of Young Pharmacists explored the development of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives and their antioxidant activities . The investigation employed both experimental synthesis and in silico methodologies to characterize the chemical and biological properties of these compounds .

Research Findings and Applications

Synthetic Applications

2,4-Diphenyl-1,3-oxazol-5(4H)-one serves as an important intermediate in organic synthesis, particularly for the preparation of:

  • Amino acids and derivatives: The ring-opening reactions of oxazolones provide access to α-amino acids with defined stereochemistry

  • Peptides: The compound can be used in peptide synthesis as a protected form of amino acids

  • Heterocyclic compounds: Through various transformations, it contributes to the synthesis of complex heterocyclic systems

Pharmaceutical Research

The pharmaceutical potential of 2,4-diphenyl-1,3-oxazol-5(4H)-one and related compounds continues to be explored. Research has investigated derivatives with structural modifications aimed at enhancing specific biological activities.

Recent studies have explored the development of 2-aryl-4 oxazolone derivatives with potential anticancer activity . For instance, compounds such as 4-(4-methoxybenzylidene)-2-[4-(4-methylbenzylideneamino)-phenyl]-oxazol-5(4H)-one have been synthesized and characterized for their biological properties . While these are derivatives rather than 2,4-diphenyl-1,3-oxazol-5(4H)-one itself, they highlight the pharmaceutical potential of the oxazolone scaffold.

Analytical Applications

The distinctive properties of oxazolones have led to their use in:

  • Biosensors: Exploiting their chemical reactivity and optical properties

  • Photosensitive composition devices: Utilizing their photochemical characteristics

  • Protein detection and analysis: Leveraging their interactions with biological molecules

These applications demonstrate the versatility of oxazolones beyond their pharmaceutical potential, extending to analytical chemistry and biochemistry.

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